molecular formula C23H27N5O3 B2600886 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea CAS No. 1021024-49-6

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No. B2600886
CAS RN: 1021024-49-6
M. Wt: 421.501
InChI Key: WAFYIQNOXCLDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a useful research compound. Its molecular formula is C23H27N5O3 and its molecular weight is 421.501. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Derivatives

Research on pyrimidine derivatives, including reactions with phenyl isocyanate, has led to the production of various compounds like 2-anilino-4-ethoxy-6-methylpyrimidine and related ureas. This demonstrates the versatility of pyrimidine-based structures in chemical synthesis and their potential in creating diverse molecular architectures (Yamanaka, Niitsuma, & Sakamoto, 1979).

Pharmacological Potential

Studies on pyrimidine analogs have shown potential in antiviral activities, particularly against retroviruses. This indicates the promise of pyrimidine derivatives in drug development, especially for targeting viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Enzyme Inhibition and Anticancer Activity

Research on urea derivatives has explored their roles in enzyme inhibition and potential anticancer properties. This highlights the importance of such compounds in therapeutic applications, particularly in addressing cancer and other diseases (Mustafa, Perveen, & Khan, 2014).

Antimicrobial Applications

Novel urea derivatives have been studied for their antimicrobial properties. These findings suggest the use of pyrimidine-based ureas in developing new antimicrobial agents, which could be crucial in the fight against resistant bacterial strains (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Applications in Cancer Therapy

Some phenoxypyrimidine urea derivatives have been shown to trigger apoptosis and autophagy in cancer cells, indicating their potential as therapeutic agents in cancer treatment (Gil, Lee, Farag, Hassan, Chung, Choi, Roh, & Lee, 2021).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-14(2)31-22-13-21(24-16(4)25-22)26-17-7-9-18(10-8-17)27-23(29)28-19-12-15(3)6-11-20(19)30-5/h6-14H,1-5H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFYIQNOXCLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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